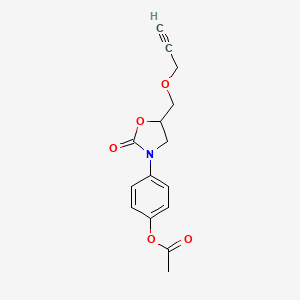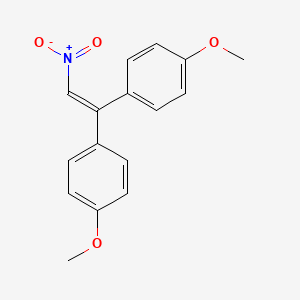
Ethyl(dimethyl)sulfanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(dimethyl)sulfanium iodide is an organosulfur compound with the chemical formula C4H11SI It is a sulfonium salt, where the sulfur atom is bonded to three organic substituents: an ethyl group and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl(dimethyl)sulfanium iodide can be synthesized through the alkylation of dimethyl sulfide with ethyl iodide. The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the sulfur atom in dimethyl sulfide acts as a nucleophile and attacks the ethyl iodide, displacing the iodide ion:
(CH3)2S+C2H5I→(C2H5)(CH3)2S+I−
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors to carry out the alkylation reaction under controlled conditions. The reaction mixture is typically purified through crystallization or distillation to obtain the pure sulfonium salt.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(dimethyl)sulfanium iodide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar aprotic solvents such as acetone or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used to oxidize the sulfur atom.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the compound.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted sulfonium salts.
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major products are thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
Ethyl(dimethyl)sulfanium iodide has several scientific research
Eigenschaften
CAS-Nummer |
38263-90-0 |
|---|---|
Molekularformel |
C4H11IS |
Molekulargewicht |
218.10 g/mol |
IUPAC-Name |
ethyl(dimethyl)sulfanium;iodide |
InChI |
InChI=1S/C4H11S.HI/c1-4-5(2)3;/h4H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BXWAQMLUTGMYRC-UHFFFAOYSA-M |
Kanonische SMILES |
CC[S+](C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14672285.png)




